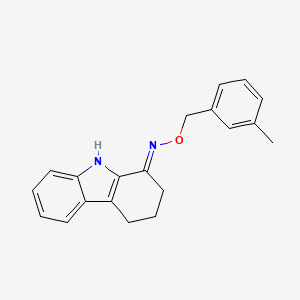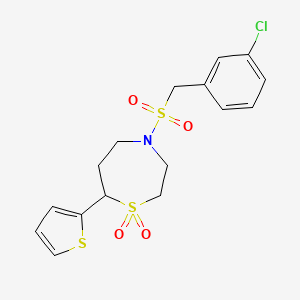
N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research in organic and medicinal chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. Compounds with complex structures, such as N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide, are of particular interest due to their potential as therapeutic agents.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of analogs with pyrrolo[2,3-d]pyrimidine scaffolds involves concise multi-step sequences, demonstrating the complexity and precision required in organic synthesis (Gangjee et al., 2005).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often used. For example, the X-ray crystal structure of certain dual inhibitors provides insights into their binding modes and the importance of molecular geometry (Gangjee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can lead to a wide range of products depending on the reaction conditions. Research has explored various reactions, such as the ring-opening of oxiranes with thioamide dianions, leading to stereochemically defined products with potential for further chemical transformations (Murai et al., 2005).
科学的研究の応用
Antitumor and Antimicrobial Agents
Dual Inhibitors for Cancer Therapy : Compounds structurally similar to the query have been investigated for their potential as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating a significant interest in their application as antitumor agents (Gangjee et al., 2005). Such compounds have shown promising results in inhibiting the growth of human tumor cell lines, underlining their potential in cancer treatment.
Histone Deacetylase (HDAC) Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a molecule that selectively inhibits histone deacetylases (HDACs), important targets for cancer therapy. This molecule has entered clinical trials due to its significant antitumor activity and oral bioavailability (Zhou et al., 2008).
Antimicrobial Activity : Some derivatives have been synthesized with pronounced antimicrobial activity, highlighting the potential for these compounds in addressing bacterial infections (Bhuiyan et al., 2006).
Anti-inflammatory Agents
- COX Inhibition and Analgesic Properties : Research into compounds derived from visnaginone and khellinone has shown that these molecules have significant anti-inflammatory and analgesic activities. They act as cyclooxygenase (COX) inhibitors, offering a potential pathway for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthesis and Chemical Properties
- Synthetic Pathways : The synthesis of complex dihydropyrimidine derivatives often involves multi-step reactions that yield compounds with potential biological activities. These synthetic routes can provide valuable insights into the chemical properties and reactivity of such compounds, paving the way for the development of novel therapeutic agents (Kuznetsov & Chapyshev, 2007).
特性
IUPAC Name |
N-[4-amino-6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c18-14-13(19-15(24)11-6-2-1-3-7-11)16(25)21-17(20-14)26-10-12(23)22-8-4-5-9-22/h1-3,6-7H,4-5,8-10H2,(H,19,24)(H3,18,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBLMRAVJYYRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
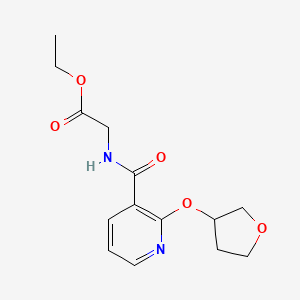

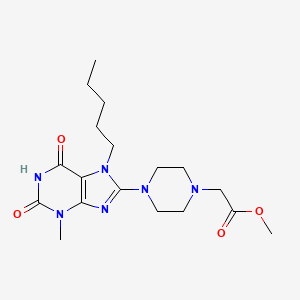
![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

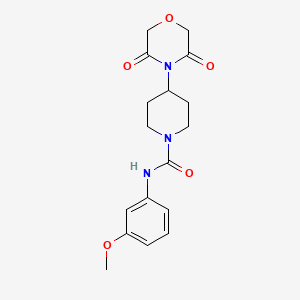
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

